molecular formula C8H6FN3S B1331660 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine CAS No. 59565-52-5

5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine

Cat. No. B1331660
CAS RN: 59565-52-5
M. Wt: 195.22 g/mol
InChI Key: HIUFXEMEPWWSHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine is a derivative of 1,3,4-thiadiazol-2-amine, a compound that has been the focus of various studies due to its interesting chemical properties and potential applications. The core structure of 1,3,4-thiadiazol-2-amine is known to be versatile for chemical modifications, which allows for the synthesis of numerous derivatives with varying substituents on the phenyl ring, such as fluorine, chlorine, bromine, or other functional groups.

Synthesis Analysis

The synthesis of 1,3,4-thiadiazol-2-amine derivatives typically involves the reaction of N-phenylhydrazinecarbothioamide with a substituted benzoic acid in the presence of phosphorus oxychloride. This method has been successfully applied to produce compounds with different substituents on the phenyl ring, as demonstrated in the synthesis of 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine . Although the specific synthesis of 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine is not detailed in the provided papers, it is likely that a similar synthetic route could be employed using 3-fluorobenzoic acid as the starting material.

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazol-2-amine derivatives has been extensively studied using various spectroscopic techniques and X-ray crystallography. For instance, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was characterized, revealing an orthorhombic space group and the presence of hydrogen bonding in the crystal lattice . The molecular geometry, including bond lengths and angles, can be accurately predicted using density functional theory (DFT) calculations, which have shown good correlation with experimental data . These studies provide a foundation for understanding the molecular structure of 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine, suggesting that it would exhibit similar structural features.

Chemical Reactions Analysis

The reactivity of 1,3,4-thiadiazol-2-amine derivatives is influenced by the substituents on the phenyl ring. These compounds can form metal complexes , cocrystals with other molecules through hydrogen bonding , and engage in various chemical reactions that are useful in pharmaceutical applications. For example, the formation of cocrystals with carboxylic acids can involve proton transfer and the establishment of hydrogen-bonding motifs . The presence of a fluorine atom in 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine would likely affect its reactivity and the types of chemical reactions it can participate in, potentially leading to unique interactions and complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazol-2-amine derivatives are closely related to their molecular structure. The presence of different substituents can significantly alter properties such as solubility, melting point, and reactivity. The electronic properties, such as the distribution of electron density and the energy of frontier molecular orbitals, can be assessed using DFT calculations, providing insights into the compound's reactivity and potential applications in materials science, such as in nonlinear optical (NLO) materials . The pharmacological properties of these derivatives have also been explored, with some showing promising antifungal activity . The specific physical and chemical properties of 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine would need to be experimentally determined, but they are expected to be influenced by the electron-withdrawing effect of the fluorine atom.

Scientific Research Applications

Heterocyclic Systems and Pharmacological Activity

5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine is part of a broader class of 1,3,4-thiadiazole derivatives, which are recognized for their diverse pharmacological potential. These compounds, as part of heterocyclic systems, are crucial in medicinal chemistry due to their broad spectrum of biological activities. The 1,3,4-thiadiazole and 1,3,4-oxadiazole heterocycles are particularly noteworthy for their wide-ranging pharmacological actions, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The structural versatility of these compounds allows for extensive chemical modifications, enhancing their interaction with various enzymes and receptors. Consequently, these heterocyclic systems are considered significant structural matrices for developing new drug-like molecules (Lelyukh, 2019).

Pharmacological Activities of Disubstituted Thiadiazole Derivatives

Specifically, 2,5-disubstituted 1,3,4-thiadiazole derivatives have garnered attention due to their extensive pharmacological properties, attributed to the presence of a toxophoric N2C2S moiety. These derivatives are known for their anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. The synthesis of hybrid molecules by combining different molecules in a single frame has led to compounds with intriguing biological profiles (Mishra, Singh, Tripathi, & Giri, 2015).

Structural Activity Relationship of Thiadiazole Derivatives

A comprehensive review of the most dynamic thiadiazole derivatives highlighted their significant biological activities, such as antimicrobial, anti-inflammatory, antitubercular, antidiabetic, diuretic, antidepressant, radioprotective, anti-leishmanial, and cytotoxic activities. The review emphasizes the importance of understanding the structure-activity relationship (SAR) of these compounds to develop newer thiadiazole derivatives with enhanced efficacy and safety (Alam, 2018).

Role in Synthesis of Heterocycles

The reactivity of certain derivatives, like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, demonstrates their value as building blocks in synthesizing a wide array of heterocyclic compounds. These compounds serve as essential precursors for creating various classes of heterocyclic compounds and dyes, underscoring their significance in the field of organic synthesis (Gomaa & Ali, 2020).

Safety And Hazards

The safety and hazards associated with “5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine” would depend on factors such as its physical and chemical properties, its reactivity, and its potential biological effects. Proper handling and disposal procedures should be followed to minimize risk .

properties

IUPAC Name

5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3S/c9-6-3-1-2-5(4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUFXEMEPWWSHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601261469
Record name 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601261469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661919
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine

CAS RN

59565-52-5
Record name 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59565-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601261469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.